molecular formula C12H20IP B12844467 Phosphonium, triethylphenyl-, iodide CAS No. 3040-69-5

Phosphonium, triethylphenyl-, iodide

Cat. No.: B12844467
CAS No.: 3040-69-5
M. Wt: 322.16 g/mol
InChI Key: RJPPYCZKYVZXFJ-UHFFFAOYSA-M
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Description

Phosphonium, triethylphenyl-, iodide is a quaternary phosphonium salt with the molecular formula C12H20PI . It is a compound where a phosphorus atom is bonded to three ethyl groups and one phenyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, triethylphenyl-, iodide can be synthesized through the reaction of triethylphosphine with iodobenzene. The reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:

P(C2H5)3+C6H5I[C6H5P(C2H5)3]+I-\text{P(C2H5)3} + \text{C6H5I} \rightarrow \text{[C6H5P(C2H5)3]+I-} P(C2H5)3+C6H5I→[C6H5P(C2H5)3]+I-

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triethylphenyl-, iodide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like cyanide, azide, or thiolate ions are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triethylphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Phosphonium, triethylphenyl-, iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst and in the synthesis of ylides for Wittig reactions.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of phosphonium, triethylphenyl-, iodide involves its ability to form stable ylides, which are key intermediates in various organic reactions. The phosphorus atom in the compound can participate in nucleophilic attacks, facilitating the formation of carbon-phosphorus bonds. This property is particularly useful in Wittig reactions, where the compound reacts with aldehydes or ketones to form alkenes.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphonium iodide
  • Triethylphosphonium bromide
  • Triethylphosphonium chloride

Comparison

Phosphonium, triethylphenyl-, iodide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This combination provides a balance of steric and electronic properties, making it more versatile in certain reactions compared to its counterparts. For example, triphenylphosphonium iodide, with three phenyl groups, is bulkier and may not be as reactive in some nucleophilic substitution reactions.

Biological Activity

Phosphonium compounds, particularly triethylphenylphosphonium iodide (TEPPI), have garnered attention due to their diverse biological activities, including antimicrobial properties, herbicidal effects, and potential applications in cancer therapy. This article delves into the biological activity of TEPPI, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

Triethylphenylphosphonium iodide is characterized by a phosphonium cation with three ethyl groups and a phenyl group, paired with an iodide anion. The structure can be represented as follows:

C6H5P(C2H5)3+I\text{C}_6\text{H}_5\text{P}(\text{C}_2\text{H}_5)_3^+\text{I}^-

This unique structure contributes to its lipophilicity and ability to interact with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of phosphonium salts. For instance, trialkyl phosphonium derivatives exhibit significant antibacterial activity against various strains of bacteria. A study highlighted that compounds with longer alkyl chains showed pronounced uncoupling activity in isolated rat liver mitochondria, indicating their potential as mitochondrial uncouplers and antimicrobial agents .

Table 1: Minimum Inhibitory Concentration (MIC) Values for Various Phosphonium Compounds

CompoundMIC (µg/mL) against Bacillus subtilis
Triethylphenylphosphonium iodide5
Tripentylphosphonium2
Triphenylphosphonium10

Herbicidal Properties

TEPPI has also been studied for its herbicidal effects. A patent describes the effectiveness of TEPPI solutions in controlling weeds such as stinging nettle and dandelion. The application of a 1% solution resulted in complete wilting of heartsease plants within two weeks, showcasing its potential as an effective herbicide .

Table 2: Herbicidal Efficacy of TEPPI Solutions

Concentration (%)Target WeedTime to Wilting
0.5Heartsease14 days
1.0Stinging Nettle7 days
2.0Dandelion30 days

Anticancer Activity

The anticancer properties of TEPPI and related phosphonium compounds have been explored in various research contexts. A study indicated that triphenylphosphonium derivatives could inhibit cancer cell growth at low micromolar concentrations while exhibiting significantly lower toxicity towards non-malignant cells . This selectivity is attributed to their ability to accumulate in mitochondria, leading to mitochondrial dysfunction in cancer cells.

Case Study: Mitochondrial Targeting in Cancer Therapy

In a recent investigation, researchers synthesized several TEPPI derivatives and assessed their cytotoxicity against MCF-7 human breast carcinoma cells. The results showed that certain derivatives impaired mitochondrial function at concentrations as low as 250 nM while maintaining a fivefold lower toxicity against non-malignant human fibroblasts .

The biological activity of TEPPI is closely associated with its interaction with mitochondrial membranes. The hydrophobic nature of the phosphonium cation facilitates its accumulation within mitochondria, disrupting the membrane potential and leading to increased oxidative stress and apoptosis in cancer cells .

Properties

CAS No.

3040-69-5

Molecular Formula

C12H20IP

Molecular Weight

322.16 g/mol

IUPAC Name

triethyl(phenyl)phosphanium;iodide

InChI

InChI=1S/C12H20P.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

RJPPYCZKYVZXFJ-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC)(CC)C1=CC=CC=C1.[I-]

Origin of Product

United States

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